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Compound of Interest

Compound Name: 4-Azido-3-nitrophenol

CAS No.: 6086-33-5

Cat. No.: B1383114 Get Quote

Executive Summary
4-Azido-3-nitrophenol (CAS: 88489-83-2) is a critical bifunctional intermediate used primarily

in photoaffinity labeling and "click" chemistry (CuAAC). Its structural integrity is defined by the

coexistence of a phenolic hydroxyl group, a meta-nitro group, and a para-azido moiety.

This guide provides a technical comparison between 4-Azido-3-nitrophenol and its primary

synthetic precursor, 4-Amino-3-nitrophenol. Distinguishing these two is the most common

analytical challenge in production, as incomplete diazotization or azide displacement results in

inseparable mixtures.

Key Analytical Takeaway: The transformation from amine to azide induces a distinct downfield

shift in the ortho-proton (H5) and introduces a diagnostic IR stretch at ~2120 cm⁻¹, which is the

definitive "Go/No-Go" quality control marker.

Structural Logic & Synthesis Workflow
To understand the NMR shifts, one must visualize the electronic environment changes during

synthesis. The synthesis typically proceeds via the diazotization of 4-amino-3-nitrophenol

followed by nucleophilic displacement with sodium azide.

Experimental Workflow Diagram
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The following diagram outlines the critical pathway and the associated structural changes that

dictate the NMR spectrum.
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Figure 1: Synthesis workflow from amino-precursor to azido-product, highlighting the critical QC

checkpoints.

Comparative NMR Analysis
The primary challenge is verifying the conversion of the electron-donating Amino group (

) to the electron-withdrawing Azide group (

).

Predicted NMR Shift Comparison (DMSO- )
The table below contrasts the expected chemical shifts. Note the specific movement of the H5

proton.
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Position Proton Type
4-Amino-3-
nitrophenol
(Precursor)

4-Azido-3-
nitrophenol
(Product)

Shift
(Approx)

Mechanistic
Reason

H2
Ar-H (d,

Hz)
~7.45 ppm ~7.60 ppm +0.15

Ortho to

(deshielded

in both).

H6
Ar-H (dd,

Hz)
~7.00 ppm ~7.25 ppm +0.25

Meta to

substituent;

inductive

effect of

.

H5
Ar-H (d,

Hz)
~6.90 ppm ~7.45 ppm +0.55

CRITICAL:

Loss of

strong

shielding

from

.

-NH2
Amine (Broad

s)

~5.0 - 6.0

ppm
ABSENT N/A

Diagnostic

loss of signal.

-OH
Phenol

(Broad s)

~10.0 - 11.0

ppm

~10.5 - 11.0

ppm
Minimal

Exchangeabl

e; pH

dependent.

Coupling Constants ( ) Analysis
(Ortho): ~8.8 – 9.0 Hz.[1] This large coupling defines the protons adjacent to the
azide/amine.

(Meta): ~2.5 – 2.8 Hz.[1] This fine splitting connects the proton between the functional
groups (H2) to the proton ortho to the phenol (H6).

(Para): ~0 Hz. Generally not observed.
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Interpretation Strategy
Identify H5: In the precursor, H5 is often the most upfield aromatic signal due to the strong

electron-donating nature of the amine. In the product, this signal moves downfield, often

overlapping with or surpassing H6.

Check for Residual Amine: Look for the broad singlet around 5-6 ppm (in DMSO) or 3-4 ppm

(in

, though solubility is poor). Its presence indicates incomplete diazotization.

Orthogonal Validation: Infrared Spectroscopy (IR)
NMR alone can be ambiguous if the product is impure. IR is the definitive orthogonal method

for azides.

Azide Stretch (

): A strong, sharp, asymmetric stretching band appears at 2100–2150 cm⁻¹.

Note: This region is typically silent in the precursor spectrum.

Nitro Stretch: Symmetric and asymmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ will remain

present in both spectra.

Experimental Protocol: Synthesis &
Characterization
Standardized protocol for generating the characterization sample.

Materials
4-Amino-3-nitrophenol (1.0 eq)[2]

Sodium Nitrite (

, 1.3 eq)

Sodium Azide (
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, 1.5 eq)

Hydrochloric Acid (37%)[2]

Solvent: Water / DMSO-

(for analysis)

Step-by-Step Methodology
Diazotization: Dissolve 4-amino-3-nitrophenol in water/HCl at 0°C. Add

dropwise while maintaining temperature < 5°C. The formation of a clear solution (diazonium
salt) indicates step 1 completion.

Azidation: Add

solution dropwise to the diazonium mixture. Caution: Evolution of nitrogen gas.

Workup: Extract with ethyl acetate, wash with brine, and dry over

.

NMR Prep: Dissolve ~10 mg of the dried orange/brown solid in 0.6 mL DMSO-

.

Self-Validating QC Check
Pass: Spectrum shows three aromatic protons (integral 1:1:1) and NO broad singlet at 5.0-

6.0 ppm. IR shows peak at ~2120 cm⁻¹.

Fail: Spectrum shows complex multiplets (mixture of starting material) or lack of aromatic

splitting (decomposition).

References
Synthesis & Application Source

Title: Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor
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Context: Describes the synthesis of 4-azido-3-nitrophenol (Compound 11c)

Source:

General NMR Data for Nitrophenols

Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.

URL:[Link]

Aryl Azide Characterization Standards

Title: Infrared Spectra of Organic Azides.[3][4][5][6]

Source: Analytical Chemistry (ACS).
Context: Defines the characteristic 2100-2160 cm⁻¹ range for aryl azides.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1383114#nmr-characterization-of-4-azido-3-
nitrophenol-peaks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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